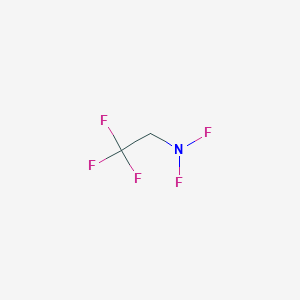
Ethanamine, N,N,2,2,2-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N,2,2,2-pentafluoro- is a fluorinated amine compound with the molecular formula C2H2F5N It is characterized by the presence of five fluorine atoms attached to the ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N,2,2,2-pentafluoro- typically involves the fluorination of ethanamine derivatives. One common method is the reaction of ethanamine with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Ethanamine, N,N,2,2,2-pentafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N,2,2,2-pentafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated imines or nitriles.
Reduction: Reduction reactions can convert the compound into less fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Fluorinated imines or nitriles.
Reduction: Less fluorinated amines.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Scientific Research Applications
Ethanamine, N,N,2,2,2-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanamine, N,N,2,2,2-pentafluoro- involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Perfluorotriethylamine: Another fluorinated amine with a similar structure but different fluorination pattern.
Tris(pentafluoroethyl)amine: A compound with three pentafluoroethyl groups attached to the nitrogen atom.
Uniqueness
Ethanamine, N,N,2,2,2-pentafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
115967-53-8 |
|---|---|
Molecular Formula |
C2H2F5N |
Molecular Weight |
135.04 g/mol |
IUPAC Name |
N,N,2,2,2-pentafluoroethanamine |
InChI |
InChI=1S/C2H2F5N/c3-2(4,5)1-8(6)7/h1H2 |
InChI Key |
JHGMPXUOIPRWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


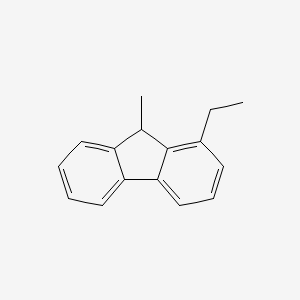
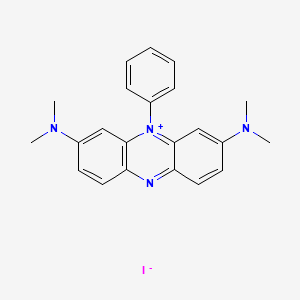
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)

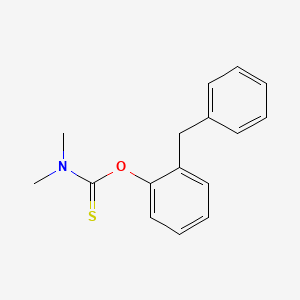
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
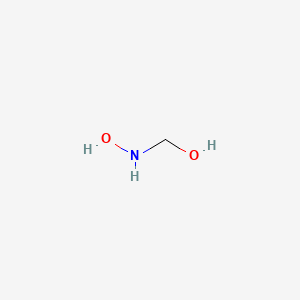
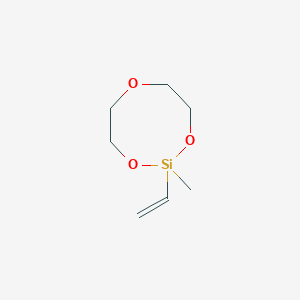
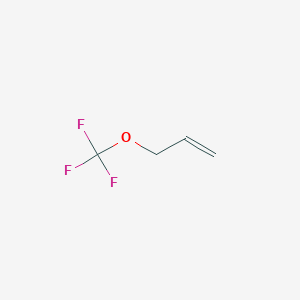

![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
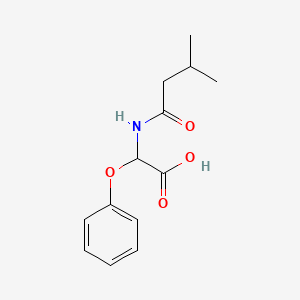
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
